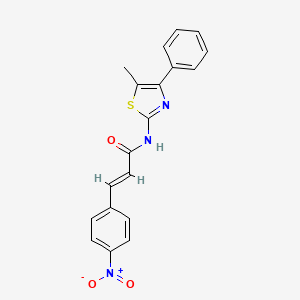

(2E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide

Descripción

The compound (2E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide features a thiazole ring substituted with a 5-methyl-4-phenyl group and an enamide linkage to a 4-nitrophenyl moiety. Its structural framework combines electron-withdrawing (nitro group) and aromatic components, which are critical for interactions in pharmacological or material science applications.

Propiedades

IUPAC Name |

(E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c1-13-18(15-5-3-2-4-6-15)21-19(26-13)20-17(23)12-9-14-7-10-16(11-8-14)22(24)25/h2-12H,1H3,(H,20,21,23)/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFJLOJKBSSPHT-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(2E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a propene amide linkage, and a nitrophenyl substituent. Its molecular formula is , with a molecular weight of approximately 320.39 g/mol. The structural characteristics suggest potential interactions with biological targets.

Synthesis

The synthesis of (2E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide typically involves several steps:

- Formation of the Thiazole Ring : This can be achieved through the reaction of α-haloketones with thiourea.

- Introduction of the Nitro Group : The nitrophenyl group is introduced via electrophilic substitution.

- Formation of the Propene Amide : The final step involves coupling reactions to form the amide bond.

Antimicrobial Activity

Research indicates that compounds similar to (2E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide exhibit significant antimicrobial properties. In particular:

- Antibacterial Effects : Studies have shown that thiazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer activity. For instance:

- Cytotoxicity Assays : Compounds within this class have been tested against various cancer cell lines, displaying promising cytotoxic effects .

The mechanism by which (2E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide exerts its biological effects likely involves:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways related to inflammation and apoptosis.

Study 1: Antimicrobial Evaluation

A recent study evaluated various thiazole derivatives for their antibacterial properties against Pseudomonas aeruginosa and Escherichia coli. The most active compound demonstrated an MIC of 0.21 µM, indicating strong antibacterial potential .

Study 2: Cytotoxicity Testing

In another investigation, a series of thiazole derivatives were screened for cytotoxicity using MTT assays on HaCat and Balb/c 3T3 cells. Results indicated that certain derivatives exhibited significant cytotoxic effects, warranting further exploration into their anticancer potential .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.39 g/mol |

| Antibacterial MIC | 0.21 µM |

| Cytotoxicity (IC50) | Varies by derivative |

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that thiazole derivatives, including (2E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds with similar thiazole structures have been reported to target specific pathways involved in cancer cell proliferation and survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Thiazole derivatives are known to possess activity against various bacterial and fungal strains. Preliminary studies suggest that (2E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide may inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans .

Enzyme Inhibition

In biological assays, (2E)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide has been studied for its potential as an enzyme inhibitor. It may interact with enzymes involved in metabolic pathways, which could be useful for developing therapeutic agents targeting metabolic disorders .

Synthesis of Novel Materials

The compound serves as a building block for synthesizing more complex organic materials. Its unique structural features allow it to be incorporated into polymers and other materials that may exhibit enhanced properties such as conductivity or improved mechanical strength .

Case Studies and Research Findings

Comparación Con Compuestos Similares

Structural Analogues with Thiazole-Ester/Amide Linkages

Key analogs from share the thiazole-enamide core but differ in substituents:

Key Observations :

Enamide Derivatives with Varied Aromatic Substitutions

Heterocyclic Variants with Triazole or Pyrazole Cores

- Triazole Derivatives (): N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides exhibit sulfur-containing triazole rings.

- Pyrazol-3-one Derivatives (): Feature a pyrazole ring with a nitro group (e.g., Compound-1: C₁₃H₁₁N₃O₄).

Physicochemical and Spectroscopic Comparisons

- Melting Points :

- IR Spectroscopy :

- The nitro group (ν ~1552 cm⁻¹) and carbonyl (ν ~1702 cm⁻¹) in align with the target compound’s expected spectral features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.